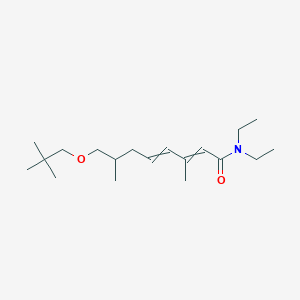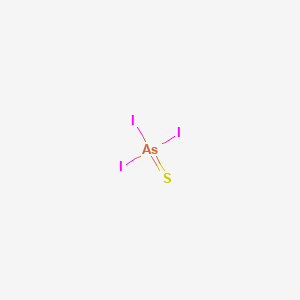
Arsorothioic triiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arsorothioic triiodide is a chemical compound that contains arsenic, sulfur, and iodine. It is known for its unique chemical properties and potential applications in various fields of science and industry. The compound’s structure and reactivity make it an interesting subject for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of arsorothioic triiodide typically involves the reaction of arsenic compounds with sulfur and iodine under controlled conditions. One common method is to react arsenic trioxide (As2O3) with elemental sulfur (S) and iodine (I2) in an organic solvent. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar starting materials. The process is optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Arsorothioic triiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine (Cl2) or bromine (Br2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic pentoxide (As2O5), while reduction could produce arsenic sulfide (As2S3).
Wissenschaftliche Forschungsanwendungen
Arsorothioic triiodide has several applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.
Industry: It is used in the production of specialized materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism by which arsorothioic triiodide exerts its effects involves interactions with molecular targets and pathways. The compound can interact with cellular components, leading to changes in cellular function and signaling pathways. These interactions are often mediated by the compound’s ability to form complexes with proteins and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Arsorothioic triiodide can be compared with other similar compounds, such as:
Nitrogen triiodide (NI3): Known for its explosive properties, nitrogen triiodide is used in different applications compared to this compound.
Phosphorus triiodide (PI3): This compound is used in organic synthesis and has different reactivity and applications.
Sulfur triiodide (SI3): Another related compound with distinct chemical properties and uses.
Eigenschaften
CAS-Nummer |
54990-17-9 |
|---|---|
Molekularformel |
AsI3S |
Molekulargewicht |
487.70 g/mol |
IUPAC-Name |
triiodo(sulfanylidene)-λ5-arsane |
InChI |
InChI=1S/AsI3S/c2-1(3,4)5 |
InChI-Schlüssel |
NBPLMEWOLQQOIO-UHFFFAOYSA-N |
Kanonische SMILES |
S=[As](I)(I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


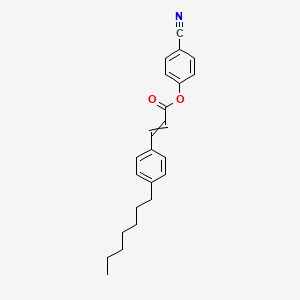
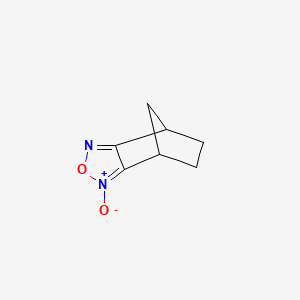
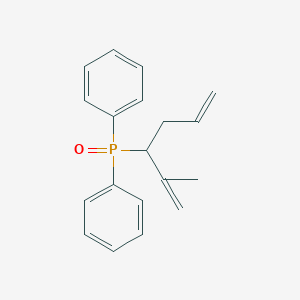
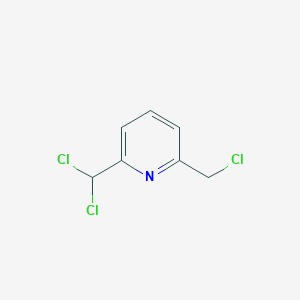
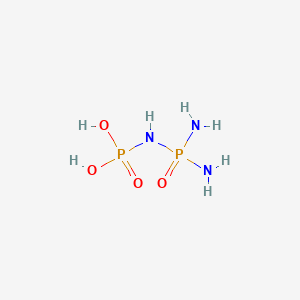
![1,1'-[Methylenebis(oxy)]bis(2-nitrobenzene)](/img/structure/B14624025.png)
![2-{[(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate](/img/structure/B14624029.png)
![[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14624033.png)
![1-({3-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14624046.png)
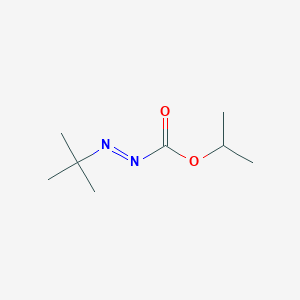
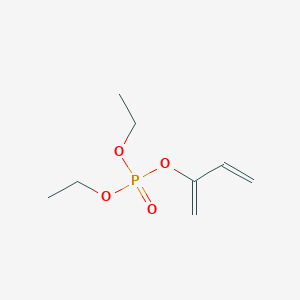
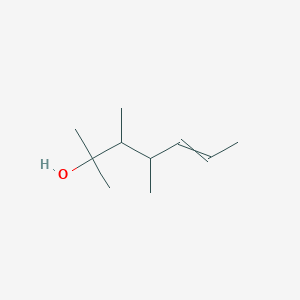
![N-[2-(9H-Thioxanthen-9-YL)ethyl]formamide](/img/structure/B14624072.png)
